molecular formula C24H21FN4O2 B11060398 4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide

Cat. No.: B11060398
M. Wt: 416.4 g/mol
InChI Key: XREROXYJVRQFAF-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoro-substituted benzamide group and a methoxyphenyl-tetrahydropyrazino-benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the fluoro and methoxy groups, and the final coupling to form the desired compound. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Fluoro and Methoxy Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methoxylating agents.

    Coupling Reactions: The final step involves coupling the intermediate products to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[2-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of fluoro, methoxy, and benzimidazole groups makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

4-fluoro-N-[2-(4-methoxyphenyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]benzamide

InChI

InChI=1S/C24H21FN4O2/c1-31-20-9-7-19(8-10-20)28-12-13-29-22-11-6-18(14-21(22)27-23(29)15-28)26-24(30)16-2-4-17(25)5-3-16/h2-11,14H,12-13,15H2,1H3,(H,26,30)

InChI Key

XREROXYJVRQFAF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)C5=CC=C(C=C5)F)C2

Origin of Product

United States

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